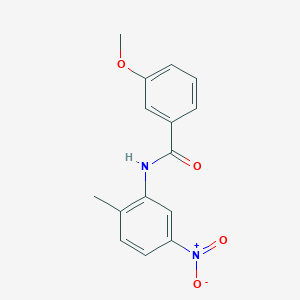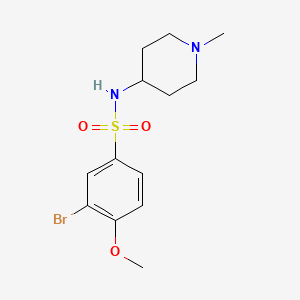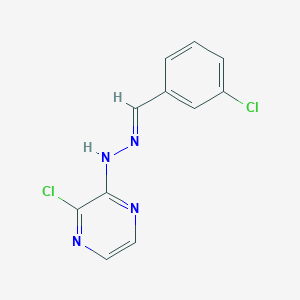
3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is a chemical compound that has been widely used in scientific research for various purposes. It is a hydrazone derivative that has shown potential for its anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it has been suggested that it works by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has a low toxicity profile and does not cause significant damage to normal cells. It has been shown to have anti-inflammatory properties and may also have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its low toxicity profile. This makes it a safer alternative to other anti-cancer drugs that may cause significant damage to normal cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are several future directions for the study of 3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One direction is to further investigate its mechanism of action and to optimize its use in cancer treatment. Another direction is to explore its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Additionally, more studies could be conducted to evaluate its safety profile and potential side effects.
Métodos De Síntesis
The synthesis of 3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of 3-chlorobenzaldehyde and 2-pyrazinecarboxaldehyde in the presence of hydrazine hydrate. The reaction takes place under reflux in ethanol for several hours until the desired product is obtained.
Aplicaciones Científicas De Investigación
3-chlorobenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4/c12-9-3-1-2-8(6-9)7-16-17-11-10(13)14-4-5-15-11/h1-7H,(H,15,17)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYCNHWDDRXTMX-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861533.png)
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)

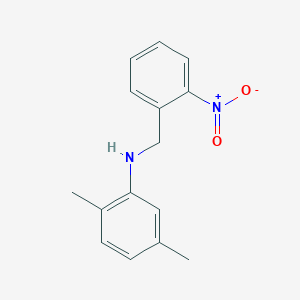
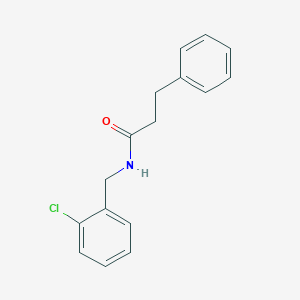

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5861573.png)

![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)

![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
